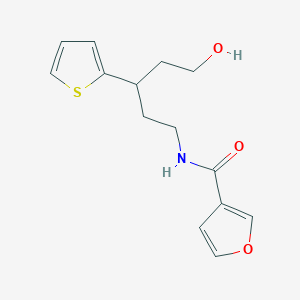

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-3-carboxamide

Description

N-(5-Hydroxy-3-(thiophen-2-yl)pentyl)furan-3-carboxamide is a hybrid heterocyclic compound featuring a furan-3-carboxamide core linked to a substituted pentyl chain containing a hydroxyl group and a thiophen-2-yl moiety.

The compound’s design combines:

- Furan-3-carboxamide: A scaffold known for hydrogen-bonding interactions with biological targets .

- Thiophen-2-yl: A sulfur-containing heterocycle that enhances lipophilicity and π-stacking interactions .

- 5-Hydroxy-pentyl chain: A polar substituent that may improve solubility and serve as a hydrogen-bond donor.

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-2-ylpentyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c16-7-4-11(13-2-1-9-19-13)3-6-15-14(17)12-5-8-18-10-12/h1-2,5,8-11,16H,3-4,6-7H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEGXFPYAYVKSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCNC(=O)C2=COC=C2)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-3-carboxamide typically involves the condensation of a furan derivative with a thiophene derivative under controlled conditions. One common method includes the use of a furan-3-carboxylic acid derivative and a thiophene-2-yl-pentanol derivative, which are reacted in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: Bromine in acetic acid at room temperature.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

The following table summarizes key structural analogues and their properties:

Key Observations:

Substituent Effects on Activity: Thiophene-containing derivatives (e.g., compounds from ) exhibit strong antiproliferative activity (IC₅₀ ~9–10 µM), outperforming doxorubicin in some cases. The thiophene moiety likely contributes to enhanced target binding via hydrophobic interactions . The hydroxyl group in N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-3-carboxamide may improve solubility compared to purely hydrophobic analogues (e.g., diethylamino-substituted furans in ).

Synthesis Efficiency :

- Yields for carboxamide derivatives vary widely (42–93%), influenced by reaction conditions. For example, extended reaction times (3 days) improved yields to 93% in some cases . The target compound’s synthesis would likely require similar coupling agents (e.g., HBTU/DIPEA) .

Thermal Stability: Melting points correlate with crystallinity; nitro-substituted derivatives (e.g., 297°C in ) exhibit higher thermal stability than non-polar analogues. The hydroxyl group in the target compound may lower its melting point compared to nitro derivatives.

Biological Activity

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-3-carboxamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features, which include both furan and thiophene rings. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C14H17NO3S. Its structure comprises a furan ring and a thiophene ring, which contribute to its biological activities. The presence of these heterocyclic systems enhances the compound's ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction.

- Formation of the Furan Ring : Commonly synthesized via Paal-Knorr synthesis.

- Coupling : The thiophene and furan components are coupled through amide bond formation under controlled conditions, often using coupling agents like EDCI in organic solvents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties, potentially inhibiting microbial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by modulating pathways involved in cell growth and apoptosis. For instance, it has been reported to exhibit selective inhibition against certain cancer cell lines with IC50 values indicating its potency.

Biological Activity Data

Case Studies

- Antimicrobial Evaluation : In vitro studies have demonstrated that this compound exhibits low minimum inhibitory concentrations (MICs) against several bacterial strains, indicating its potential as an antimicrobial agent.

- Cytotoxicity Studies : Research involving various cancer cell lines showed that this compound selectively inhibits cancer cell growth while maintaining low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies.

Applications in Research and Industry

The compound's unique properties make it suitable for various applications:

- Medicinal Chemistry : Investigated for potential therapeutic uses, especially in developing drugs targeting cancer and infectious diseases.

- Material Science : Its chemical structure allows for applications in organic semiconductors and advanced materials development.

Q & A

Q. What emerging research directions are suggested by preliminary data?

- Neurodegenerative disease : Target tau protein aggregation via thiophene-mediated π-π stacking, as seen in analogous benzoxazole derivatives .

- Photodynamic therapy : Leverage furan’s UV absorbance for light-activated cytotoxicity in cancer cells .

- Material science : Polymer composites incorporating the compound for conductive or antimicrobial coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.